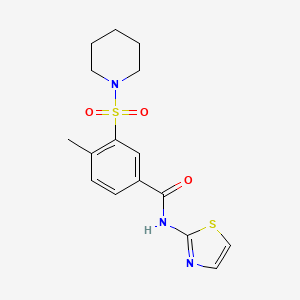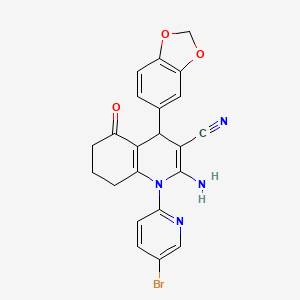![molecular formula C15H13Br2N3O3 B15013617 2-[(2,4-Dibromophenyl)amino]-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B15013617.png)
2-[(2,4-Dibromophenyl)amino]-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2,4-Dibromophenyl)amino]-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide is an organic compound known for its unique chemical structure and potential applications in various fields. This compound features a dibromophenyl group and a dihydroxyphenyl group linked through an acetohydrazide moiety, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Dibromophenyl)amino]-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide typically involves the condensation of 2,4-dibromoaniline with 2,4-dihydroxybenzaldehyde in the presence of an appropriate catalyst. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The resulting Schiff base is then treated with hydrazine hydrate to form the final acetohydrazide product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2,4-Dibromophenyl)amino]-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dibromo groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-[(2,4-Dibromophenyl)amino]-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 2-[(2,4-Dibromophenyl)amino]-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of enzyme activity through binding to the active site or interaction with cellular receptors to modulate signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(2,4-Dibromophenyl)amino]-N’-[(E)-(4-nitrophenyl)methylene]acetohydrazide
- 2-[(2,4-Dibromophenyl)amino]-N’-[(E)-phenylmethylene]acetohydrazide
Uniqueness
2-[(2,4-Dibromophenyl)amino]-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide is unique due to the presence of both dibromo and dihydroxy functional groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for further research and development.
Propiedades
Fórmula molecular |
C15H13Br2N3O3 |
|---|---|
Peso molecular |
443.09 g/mol |
Nombre IUPAC |
2-(2,4-dibromoanilino)-N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C15H13Br2N3O3/c16-10-2-4-13(12(17)5-10)18-8-15(23)20-19-7-9-1-3-11(21)6-14(9)22/h1-7,18,21-22H,8H2,(H,20,23)/b19-7+ |
Clave InChI |
ROIHJWGLVXDXDQ-FBCYGCLPSA-N |
SMILES isomérico |
C1=CC(=C(C=C1O)O)/C=N/NC(=O)CNC2=C(C=C(C=C2)Br)Br |
SMILES canónico |
C1=CC(=C(C=C1O)O)C=NNC(=O)CNC2=C(C=C(C=C2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{(E)-[5-(3-chloro-4-fluorophenyl)furan-2-yl]methylidene}-2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B15013535.png)
![3,5-dimethoxy-N-[2-(2-methylphenoxy)ethyl]benzamide](/img/structure/B15013543.png)
![6-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-N'-(4-fluorophenyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B15013547.png)
![N,N'-[methanediylbis(2-cyanobenzene-4,1-diyl)]bis[2-(pyridin-2-ylsulfanyl)acetamide]](/img/structure/B15013555.png)
![1,1'-{4-[(4-Bromophenyl)amino]-6-hydroxy-6-methyl-2-phenylcyclohex-3-ene-1,3-diyl}diethanone](/img/structure/B15013563.png)
![2,2'-(1,3,4-thiadiazole-2,5-diyldisulfanediyl)bis[N-(4-sulfamoylphenyl)acetamide]](/img/structure/B15013568.png)
![4-{(E)-[2-({[(3-fluorophenyl)carbonyl]amino}acetyl)hydrazinylidene]methyl}phenyl 4-bromobenzoate (non-preferred name)](/img/structure/B15013573.png)
![Ethyl 6-{5-[({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)methyl]-2-oxo-2,3-dihydro-1H-imidazol-4-YL}-6-oxohexanoate](/img/structure/B15013577.png)
![3-(5-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}-1,3-benzoxazol-2-yl)naphthalen-2-ol](/img/structure/B15013581.png)
![N'-(1H-indol-3-ylmethylene)-2-[(2-methoxyphenyl)amino]acetohydrazide](/img/structure/B15013583.png)

![N-(2-bromophenyl)-5-{(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl}-5-oxopentanamide](/img/structure/B15013594.png)
![1-[(4-Ethylbenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B15013597.png)

